[(3S)-1,4-Oxazepan-3-yl]methanol, also known as (S)-(1,4-oxazepan-3-yl)methanol, is a chemical compound classified under the oxazepane derivatives. It has a molecular formula of CHNO and a molecular weight of 131.18 g/mol. The compound is characterized by its oxazepane ring structure, which is a seven-membered heterocyclic compound containing one nitrogen and one oxygen atom. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties.
The compound is cataloged under the CAS number 1932157-12-4 and is available with a purity level of 95% from various chemical suppliers like Advanced ChemBlocks . It falls under the category of heterocyclic compounds, specifically oxazepanes, which are known for their potential biological activities.
Methods and Technical Details
The synthesis of [(3S)-1,4-oxazepan-3-yl]methanol typically involves multi-step processes that may include:
The synthetic pathway may vary depending on the desired stereochemistry and functional groups on the oxazepane ring. Detailed reaction conditions such as temperature, pressure, and catalysts are critical for achieving high yields and purity.
Structure Data
The molecular structure of [(3S)-1,4-oxazepan-3-yl]methanol can be represented using SMILES notation as OC[C@@H]1NCCCOC1. The stereochemistry at the carbon atom adjacent to the nitrogen (C3) is crucial for its biological activity .
Reactions and Technical Details
[(3S)-1,4-Oxazepan-3-yl]methanol can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
Physical Properties
Chemical Properties
Relevant data regarding melting point, boiling point, and specific reactivity profiles would require experimental determination or detailed literature review.
[(3S)-1,4-Oxazepan-3-yl]methanol has potential applications in:
This compound represents a significant area of interest within medicinal chemistry due to its unique structural features and potential biological activities. Further research may elucidate its full range of applications and mechanisms of action in biological systems.
The 1,4-oxazepane ring is a medium-sized heterocycle exhibiting conformational flexibility, rendering traditional cyclization methods challenging. Key ring-closing strategies have been developed to address ring strain and transamidation side reactions:
Ring-Closing Metathesis (RCM): Diallylamine precursors undergo cyclization using second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs variants). This method accommodates diverse substitution patterns and tolerates polar functional groups. Typical conditions (1-5 mol% catalyst, CH₂Cl₂, 40°C) deliver 3,4- or 4,7-disubstituted 1,4-oxazepines with subsequent hydrogenation yielding saturated frameworks. Terminal olefins provide driving force via ethylene evolution, achieving ~75-85% yields for 5-7 membered rings [7].
Brønsted Acid-Catalyzed Intramolecular Etherification: N-Tethered bis-alcohols cyclize under mild acid conditions (H₂SO₄, p-dioxane, 25-60°C). Temperature control is critical for suppressing oligomerization; optimized protocols achieve >90% diastereoselectivity for cis-fused systems. Substituents at C3/C7 influence ring strain and reaction kinetics, with ethylenediamine-derived substrates showing superior cyclization efficiency [6].
Amino Acid-Based Cyclizations: Serine-derived precursors undergo lactonization followed by aminolysis to form the oxazepane core. Challenges include competing lactone hydrolysis and racemization. N-Protecting groups (e.g., PMB) mitigate undesired transamidation, enabling successful ring closure to N-unsubstituted oxazepanediones [1] [3].
Table 1: Comparative Analysis of 1,4-Oxazepane Ring-Closing Methods
Method | Precursor Class | Conditions | Yield Range | Diastereoselectivity |
---|---|---|---|---|
RCM | Diallylamines | Grubbs II (1-5 mol%), 40°C | 75-85% | Moderate |
Acid Etherification | N-Tethered bis-alcohols | H₂SO₄, p-dioxane, 25-60°C | 65-92% | High (cis >90%) |
Lactonization/Aminolysis | Serine derivatives | PMB-protected, Δ, then deprot | 40-70% | Substrate-dependent |
Installing the (3S)-stereocenter necessitates enantioselective techniques due to the molecule’s biological relevance:
Chiral Pool Derivation: L-Serine serves as a cost-effective starting material with inherent S-configuration. The chirality is transferred via pseudoproline intermediates (serine-derived oxazolidines), which act as self-protecting directing groups. This method achieves >98% ee but requires multi-step functional group interconversions to access the oxazepane methanol motif [1] [3].
Catalytic Asymmetric Hydrogenation: Prochiral enamide substrates (e.g., 3-keto-1,4-oxazepines) undergo reduction using Ru-(BINAP) complexes. Solvent polarity critically influences enantioselectivity; IPA/THF mixtures (4:1) afford 92-95% ee at 50 bar H₂. In situ FTIR monitoring reveals imine tautomerization as a key side reaction reducing yield [4].
Dynamic Kinetic Resolution (DKR): Combining lipases (CAL-B) with Ru-catalysts enables racemization/epimerization of oxazepanone intermediates. Recent advances use shuttle catalysis (Pd/Enzyme) for in situ substrate racemization, achieving 88% yield and 94% ee for the (3S)-isomer [4].
Computational Design: DFT studies (ωB97X-D/6-311++G(d,p)) model transition states for Cope rearrangements in barbaralane-derived systems. Neighboring chiral auxiliaries (e.g., Mosher’s ester) bias ring inversion barriers by >10 kJ·mol⁻¹, enabling thermodynamic control over stereochemistry [4] [2].
Table 2: Stereocontrol Methods for (3S)-1,4-Oxazepane Derivatives
Strategy | Key Agent/Technique | ee/Selectivity | Limitations |
---|---|---|---|
Chiral Pool (Serine) | Pseudoproline intermediates | >98% ee | Multi-step synthesis |
Asymmetric Hydrogenation | Ru-(S)-BINAP/IPA-THF | 92-95% ee | High-pressure requirement |
Dynamic Kinetic Resolution | CAL-B/Ru-shuttle catalysis | 94% ee, 88% yield | Enzyme substrate specificity |
Computational Modeling | DFT transition-state analysis | ΔΔG‡ >10 kJ·mol⁻¹ | Synthetic accessibility |
The primary alcohol in [(3S)-1,4-oxazepan-3-yl]methanol necessitates protection during ring formation to prevent nucleophilic side reactions:
Acid-Labile Groups: p-Methoxybenzyl (PMB) ethers demonstrate optimal compatibility with RCM and acid-catalyzed cyclizations. Deprotection employs DDQ (CH₂Cl₂/H₂O, 0°C) or oxidative conditions (CAN) with >95% recovery. PMB stabilizes stereochemistry during lactamization but requires stringent anhydrous conditions for installation [1] [3].
Oxazolidine Pseudoprolines: Serine’s α-amino and β-hydroxy groups form temporary bicyclic structures, directing ring closure while masking the methanol moiety. Mild acid hydrolysis (TFA/H₂O, 25°C) liberates the alcohol without epimerization. This strategy proved pivotal in correcting misassigned structures like serratin [1] [3].
Silyl Protection: tert-Butyldiphenylsilyl (TBDPS) groups offer steric bulk, preventing undesired cyclizations. However, fluoride-mediated deprotection (TBAF) risks desilylation of sensitive scaffolds. Triisopropylsilyl (TIPS) provides a compromise with improved stability under basic conditions [5].
Ring-Chain Tautomerism: Tetrahydro-1,3-oxazines serve as in situ protecting motifs, reverting to amino alcohols upon reduction. This dynamic equilibrium facilitates reductive alkylations without additional deprotection steps [5].
Incorporating the methanol functionality late-stage avoids functional group incompatibility:
Ru-Phosphine Complexes: Catalyze allylic alcohol amination with secondary amines, enabling direct access to N-tethered alkanol precursors for RCM. Key systems include [Ru(η³-2-C₃H₄Me)(CO)(dppf)]SbF₆, which exhibits >20:1 regioselectivity for branched isomers essential for stereocontrol [7].
Organocatalytic Reductions: Enantioselective organocatalysts (e.g., CBS-oxazaborolidines) reduce 3-keto-1,4-oxazepanes to the (3S)-alcohol. Modifying the borane reductant (catecholborane vs. BH₃·SMe₂) tunes selectivity, achieving 90% ee at -78°C [4].
Biocatalytic Approaches: Immobilized Lactobacillus ketoreductases selectively reduce oxazepanone carbonyls. Engineered mutants (e.g., KRED-101) show enhanced activity toward seven-membered lactams, enabling gram-scale synthesis with <2% over-reduction byproducts [2].
Photoredox Catalysis: Merges with HAT reagents (e.g., thiols) for decarboxylative couplings. 3-Hydroxymethyl precursors derive from glutamic acid via Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆-catalyzed radical generation, though ring-size constraints limit yields to 40-60% [8].
Table 3: Catalytic Systems for Methanol Functional Group Manipulation
Catalyst Class | Representative Catalyst | Reaction Type | Yield | Stereoselectivity |
---|---|---|---|---|
Ru-Phosphine | [Ru(η³-2-C₃H₄Me)(CO)(dppf)]SbF₆ | Allylic amination | 78-85% | Regioselective |
Organocatalytic (CBS) | B-Me-CBS-oxazaborolidine | Carbonyl reduction | 82% | 90% ee |
Biocatalytic (KRED) | KRED-101 mutant | Enzymatic ketoreduction | 88% | >99% ee |
Photoredox | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Decarboxylative alkylation | 40-60% | Racemic |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7